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Compound of Interest

Compound Name: Pentafluoropropionyl fluoride

Cat. No.: B105872

For researchers, scientists, and professionals in drug development, this guide provides a
concise yet in-depth overview of the key spectroscopic data for pentafluoropropionyl fluoride
(CF3CF2COF), a significant compound in synthetic chemistry. This document compiles
available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational resource for its identification and

application.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
pentafluoropropionyl fluoride. Due to the limited availability of publicly accessible, complete
experimental spectra, this compilation is based on typical values for similar fluorinated acyl
fluorides and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

9F NMR: The °F NMR spectrum is anticipated to show two main signals corresponding to the
trifluoromethyl (CF3) and difluoromethylene (CF2) groups, in addition to the acyl fluoride (-COF)
fluorine. The chemical shifts are influenced by the strong electron-withdrawing nature of the
carbonyl group and adjacent fluorine atoms.
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Typical Chemical o Coupling Constants
Group _ Multiplicity
Shift (5) (ppm) (J) (Hz)
-COF +20 to +40 Triplet 3JFF =5-15 Hz
3JFF = 5-15 Hz, 2JFF
-CF2- -120 to -130 Quartet of doublets
=5-10 Hz
-CF3 -80to -90 Triplet 4JFF = 5-10 Hz

Note: Chemical shifts are referenced to CFCls. Coupling constants are approximate and can

vary with solvent and temperature.

13C NMR: The 13C NMR spectrum of pentafluoropropionyl fluoride is characterized by
significant carbon-fluorine coupling, leading to complex splitting patterns.

Typical Chemical o Coupling Constants
Carbon _ Multiplicity
Shift (6) (ppm) (J) (Hz)

1JCF = 300-350 Hz,
C=0 155 - 165 Triplet of quartets 2JCCF = 30-40 Hz,
3JCCCF = 3-5 Hz

1JCF = 280-300 Hz,

-CF2- 110 - 120 (centered) Quartet of triplets
2JCCF = 30-40 Hz

1JCF = 280-300 Hz,

-CF3 115 - 125 (centered) Quartet of triplets
2JCCF = 30-40 Hz

Note: The multiplicities and coupling constants are complex due to coupling with multiple

fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong absorption band due to the carbonyl (C=0)
stretching vibration, which is shifted to a higher frequency compared to non-fluorinated acyl
fluorides due to the inductive effect of the fluorine atoms. Strong C-F stretching bands are also
characteristic.
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Vibrational Mode Typical Wavenumber (cm~1) Intensity

C=0 stretch 1870 - 1900 Very Strong

C-F stretch 1100 - 1400 Strong, multiple bands
C-C stretch 900 - 1100 Medium to Strong

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation
pattern. The molecular ion peak is expected, although it may be of low intensity. Common
fragments arise from the cleavage of C-C and C-F bonds.

m/z Proposed Fragment Relative Intensity

166 [CF3CF2COF]* (Molecular lon)  Low

119 [CFsCF2]* High

97 [CFsCO]* Medium

69 [CF3]* Very High (often base peak)
47 [COF]* Medium

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for
pentafluoropropionyl fluoride are not readily available in the public domain, the following
outlines general methodologies used for analogous compounds.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

multinuclear probe is required.

o Sample Preparation: The sample is typically prepared by dissolving a small amount of
pentafluoropropionyl fluoride in a deuterated solvent (e.g., CDCls, acetone-de) in a
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standard 5 mm NMR tube. Due to its reactivity, care must be taken to use a dry solvent and
tube.

e 19F NMR Acquisition: A standard one-pulse *°F NMR experiment is performed. A spectral
width of approximately 250 ppm, centered around -50 ppm, is generally sufficient.
Trichlorofluoromethane (CFCls) is commonly used as an external or internal reference (6 =0

ppm).

e 13C NMR Acquisition: A standard proton-decoupled 3C NMR experiment is performed. A
wider spectral width may be necessary to encompass the downfield carbonyl carbon. Due to
the low natural abundance of 13C and the signal splitting from C-F coupling, a larger number
of scans is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Sample Preparation: For a volatile liquid like pentafluoropropionyl fluoride, the spectrum
can be obtained using a gas cell or as a thin film between two salt plates (e.g., KBr or NaCl).
The gas-phase spectrum will show rotational fine structure.

o Data Acquisition: A background spectrum of the empty cell or clean salt plates is first
recorded. The sample spectrum is then acquired and ratioed against the background to
produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400

cm™i,

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly
used for volatile compounds.

o Sample Introduction: The sample can be introduced directly into the ion source via a heated
probe or, if coupled with a gas chromatograph (GC-MS), injected onto a GC column for
separation prior to ionization.

 lonization: Standard EIl conditions are typically employed, with an electron energy of 70 eV.
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e Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions
based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of pentafluoropropionyl fluoride.

Workflow for Spectroscopic Analysis of Pentafluoropropionyl Fluoride
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Caption: A logical workflow for the spectroscopic analysis of pentafluoropropionyl fluoride.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pentafluoropropionyl Fluoride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105872#spectroscopic-data-of-pentafluoropropionyl-
fluoride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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